molecular formula C28H29N3O4 B12484319 {4-[3,7,7-trimethyl-1-(4-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid

{4-[3,7,7-trimethyl-1-(4-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid

Cat. No.: B12484319
M. Wt: 471.5 g/mol
InChI Key: IISITXXVMKBTPE-UHFFFAOYSA-N
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Description

4-[3,7,7-trimethyl-1-(4-methylphenyl)-5-oxo-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]quinoline core fused with a phenoxyacetic acid moiety. The presence of multiple functional groups and aromatic rings makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,7,7-trimethyl-1-(4-methylphenyl)-5-oxo-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This step involves the cyclization of a suitable hydrazine derivative with a diketone or an aldehyde under acidic or basic conditions.

    Introduction of the phenoxyacetic acid moiety: This can be achieved through a nucleophilic substitution reaction where the pyrazoloquinoline core reacts with phenoxyacetic acid or its derivatives in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[3,7,7-trimethyl-1-(4-methylphenyl)-5-oxo-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce ketone or aldehyde groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

4-[3,7,7-trimethyl-1-(4-methylphenyl)-5-oxo-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its aromatic and functional group diversity.

Mechanism of Action

The mechanism of action of 4-[3,7,7-trimethyl-1-(4-methylphenyl)-5-oxo-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and substitution patterns.

    1H-pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazole ring fused with a pyridine ring, making them structurally related to pyrazoloquinolines.

Uniqueness

4-[3,7,7-trimethyl-1-(4-methylphenyl)-5-oxo-4H,6H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

2-[4-[3,7,7-trimethyl-1-(4-methylphenyl)-5-oxo-4,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-4-yl]phenoxy]acetic acid

InChI

InChI=1S/C28H29N3O4/c1-16-5-9-19(10-6-16)31-27-24(17(2)30-31)25(18-7-11-20(12-8-18)35-15-23(33)34)26-21(29-27)13-28(3,4)14-22(26)32/h5-12,25,29H,13-15H2,1-4H3,(H,33,34)

InChI Key

IISITXXVMKBTPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CC=C(C=C5)OCC(=O)O)C(=N2)C

Origin of Product

United States

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